molecular formula C8H11N5O B14635140 6-(dimethylamino)-9-methyl-3H-purin-2-one CAS No. 54746-38-2

6-(dimethylamino)-9-methyl-3H-purin-2-one

Cat. No.: B14635140
CAS No.: 54746-38-2
M. Wt: 193.21 g/mol
InChI Key: YLQTTXVRWLUPGV-UHFFFAOYSA-N
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Description

N6,N6,N9-Trimethylisoguanine is a methylated derivative of isoguanine, a purine base. This compound is characterized by the presence of three methyl groups attached to the nitrogen atoms at positions 6 and 9 of the isoguanine structure. Methylation at these positions can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6,N6,N9-trimethylisoguanine typically involves the methylation of isoguanine. One common method is the use of methyl iodide (CH3I) as the methylating agent in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of N6,N6,N9-trimethylisoguanine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N6,N6,N9-Trimethylisoguanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the methyl groups.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

    Substitution: Requires the presence of a suitable nucleophile and often a catalyst to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce demethylated compounds.

Scientific Research Applications

N6,N6,N9-Trimethylisoguanine has several applications in scientific research:

    Chemistry: Used as a model compound to study methylation effects on nucleobases and their reactivity.

    Biology: Investigated for its role in epigenetic modifications and gene expression regulation.

    Medicine: Explored for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which N6,N6,N9-trimethylisoguanine exerts its effects involves its interaction with specific molecular targets. Methylation can influence the compound’s binding affinity to enzymes and receptors, altering their activity. For instance, it may inhibit or activate certain enzymes involved in DNA replication and repair, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N6,N6-Dimethylisoguanine: Lacks the methyl group at position 9, resulting in different chemical and biological properties.

    N6-Methylisoguanine: Contains only one methyl group at position 6, making it less methylated compared to N6,N6,N9-trimethylisoguanine.

Uniqueness

N6,N6,N9-Trimethylisoguanine is unique due to its triple methylation, which significantly impacts its reactivity and interactions with biological molecules. This makes it a valuable compound for studying the effects of extensive methylation on nucleobases.

Properties

CAS No.

54746-38-2

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

6-(dimethylamino)-9-methyl-3H-purin-2-one

InChI

InChI=1S/C8H11N5O/c1-12(2)6-5-7(11-8(14)10-6)13(3)4-9-5/h4H,1-3H3,(H,10,11,14)

InChI Key

YLQTTXVRWLUPGV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1NC(=O)N=C2N(C)C

Origin of Product

United States

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